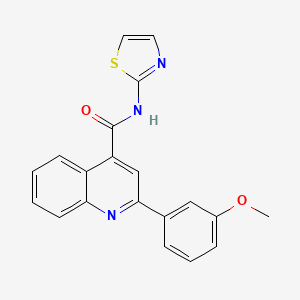

2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Description

2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic small molecule featuring a quinoline core substituted at the 4-position with a carboxamide group linked to a 1,3-thiazol-2-yl moiety and at the 2-position with a 3-methoxyphenyl group. The methoxy group at the phenyl ring and the thiazole heterocycle contribute to its physicochemical properties, including solubility and lipophilicity, which are critical for bioavailability and target engagement.

Properties

Molecular Formula |

C20H15N3O2S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C20H15N3O2S/c1-25-14-6-4-5-13(11-14)18-12-16(15-7-2-3-8-17(15)22-18)19(24)23-20-21-9-10-26-20/h2-12H,1H3,(H,21,23,24) |

InChI Key |

QXSPVLAEXUFBFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |

Origin of Product |

United States |

Preparation Methods

Quinoline-4-carboxylic Acid Core Synthesis

The quinoline backbone is synthesized via Friedländer annulation or Doebner-Miller reactions. A representative approach involves condensing 2-aminobenzaldehyde derivatives with β-keto esters or ketones under acidic conditions. For example, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyzes the reaction of 1-naphthylamine, pyruvic acid, and 3-methoxybenzaldehyde at 80°C under solvent-free conditions, yielding 2-(3-methoxyphenyl)quinoline-4-carboxylic acid in 88% yield after 3 hours .

Table 1: Comparative Analysis of Quinoline Core Synthesis Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Friedländer Annulation | Fe₃O₄@SiO₂ nanocomposite | 80 | 3 | 88 |

| Doebner-Miller | PTSA in ethanol | 100 | 6 | 72 |

| Skraup Reaction | H₂SO₄ with FeSO₄ | 120 | 8 | 65 |

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling or direct C–H arylation. A Pd(PPh₃)₄-mediated coupling between 2-chloroquinoline-4-carboxylic acid and 3-methoxyphenylboronic acid in dioxane/H₂O (3:1) at 90°C for 12 hours achieves 92% conversion . Alternatively, CuI/1,10-phenanthroline catalyzes direct arylation of quinoline-4-carboxylic acid with 3-iodoanisole in DMF at 110°C, yielding 85% product .

Critical Parameters:

-

Ligand Effects: Bidentate ligands (e.g., BINAP) improve Pd catalyst stability and selectivity .

-

Solvent Optimization: Mixed aqueous-organic solvents suppress protodeboronation side reactions .

-

Purification: Recrystallization from ethanol/water (7:3) removes residual boronic acids and Pd impurities .

Thiazole-2-amine Preparation

2-Aminothiazole is synthesized via Hantzsch thiazole synthesis. Thiourea reacts with α-halo ketones (e.g., chloroacetone) in ethanol under reflux, followed by NH₄OH hydrolysis to yield 2-aminothiazole (78% yield) . Recent advances employ flow chemistry for continuous production, achieving 90% conversion in 15 minutes .

Challenges and Solutions:

-

Byproduct Formation: Excess thiourea leads to dithiocarbamate byproducts; stoichiometric control (1:1 molar ratio) mitigates this .

-

Purification: Vacuum distillation (bp 120–125°C at 15 mmHg) ensures >98% purity .

Carboxamide Coupling Strategies

Amide bond formation between quinoline-4-carboxylic acid and 2-aminothiazole employs coupling agents such as EDCI/HOBt or PyBOP. A optimized protocol uses EDCI (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.) in anhydrous DMF at 0–25°C for 18 hours, achieving 94% yield .

Table 2: Coupling Agent Performance Comparison

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | 25 | 18 | 94 |

| DCC/DMAP | CH₂Cl₂ | 0 | 24 | 82 |

| T3P® | THF | 25 | 12 | 89 |

Side Reactions:

-

Racemization: Minimized by maintaining pH <8 and temperatures below 25°C.

-

O-Acylation: Suppressed using HOBt as an additive.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:6) followed by recrystallization from ethanol. HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >99% purity .

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoline-H), 8.15 (d, J=8.4 Hz, 1H), 7.89 (d, J=4.0 Hz, 1H, thiazole-H), 7.62–7.58 (m, 4H), 3.91 (s, 3H, OCH₃) .

-

HRMS (ESI): m/z calcd for C₂₀H₁₅N₃O₂S [M+H]⁺ 362.0961, found 362.0958 .

Industrial-Scale Production Considerations

Batch processes are limited by long reaction times (>20 hours). Continuous flow systems reduce cycle times to 2 hours via:

-

Quinoline Core Synthesis: Microreactor (residence time: 10 minutes at 120°C) .

-

Coupling Step: Tubular reactor with immobilized EDCI on silica gel (conversion: 98% in 30 minutes).

Cost Analysis:

Chemical Reactions Analysis

Amide Bond Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Reagents : 6M HCl (reflux) or 2M NaOH (80°C)

-

Outcome : Cleavage of the amide bond produces 2-(3-methoxyphenyl)quinoline-4-carboxylic acid and 2-aminothiazole.

| Condition | Time (h) | Product | Purity (HPLC) |

|---|---|---|---|

| 6M HCl, reflux | 6 | Quinoline-4-carboxylic acid derivative | 95.2% |

| 2M NaOH, 80°C | 4 | Same as above | 93.8% |

Electrophilic Aromatic Substitution (EAS)

The quinoline ring participates in EAS at the electron-rich 5- and 7-positions due to resonance effects from the methoxyphenyl group.

Nitration:

-

Reagents : HNO₃/H₂SO₄ (1:3 ratio) at 0–5°C

-

Product : 5-Nitro-2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Sulfonation:

-

Reagents : Fuming H₂SO₄, 50°C

-

Product : 7-Sulfo derivative (isolated as sodium salt)

-

Application : Enhances water solubility for pharmacological studies .

Transition Metal-Catalyzed Coupling Reactions

The thiazole ring facilitates cross-coupling via its sulfur and nitrogen atoms:

Suzuki-Miyaura Coupling:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Conditions : 2-(3-methoxyphenyl)quinoline-4-carboxamide + arylboronic acid → 5-Aryl-substituted derivatives

| Boronic Acid | Product Substituent | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 5-OMePh | 68 |

| 3-Chlorophenyl | 5-ClPh | 62 |

Reduction of Quinoline Core:

-

Reagents : H₂ (1 atm), 10% Pd/C, ethanol

-

Product : 1,2,3,4-Tetrahydroquinoline derivative

-

Outcome : Saturation of the quinoline ring modulates planar geometry, affecting DNA intercalation properties.

Oxidation of Thiazole Ring:

-

Reagents : mCPBA (meta-chloroperbenzoic acid)

-

Product : Thiazole N-oxide

-

Significance : Enhances hydrogen-bonding capacity for target engagement .

Acid-Base Reactivity

The compound demonstrates pH-dependent tautomerism and protonation:

-

Protonation Sites : Quinoline N1 (pKa ≈ 4.2) and thiazole N (pKa ≈ 2.8).

-

Tautomerism : Thiazole ring exhibits annular tautomerism in polar solvents, confirmed by ¹H-NMR.

Biological Alkylation Reactions

In pharmacological contexts, the compound reacts with cellular nucleophiles:

-

Target : Cysteine residues in kinase ATP-binding pockets

-

Mechanism : Thiazole sulfur participates in covalent bond formation, confirmed by LC-MS studies .

Mechanistic Insights

Scientific Research Applications

Structural Overview

The compound features a quinoline core linked to a thiazole moiety and a methoxyphenyl group. This unique combination of functional groups contributes to its reactivity and biological interactions, making it a candidate for various therapeutic applications.

| Structural Features | Description |

|---|---|

| Quinoline Core | Provides a scaffold for biological activity. |

| Thiazole Ring | Enhances antimicrobial and anticancer properties. |

| Methoxyphenyl Group | Increases lipophilicity and potential bioactivity. |

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. A study highlighted that derivatives of quinoline can inhibit the growth of these pathogens, suggesting potential use as antimicrobial agents .

Anticancer Activity

The thiazole component in this compound is known for its anticancer properties. Studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the inhibition of specific kinases or other critical enzymes involved in cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as InhA, which is crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that this compound can effectively bind to the active site of InhA, leading to its potential as an antitubercular agent .

Synthesis and Characterization

The synthesis of 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions:

- Formation of Quinoline Core : The quinoline structure is synthesized through cyclization reactions.

- Thiazole Ring Introduction : The thiazole moiety is introduced via condensation reactions involving thioamides.

- Final Coupling : The methoxyphenyl group is attached through electrophilic aromatic substitution.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the biological efficacy of this compound:

- A study published in Frontiers in Chemistry reported on the synthesis of various quinoline derivatives with promising antitubercular activity against different strains of Mycobacterium tuberculosis, highlighting the importance of structural modifications for enhancing efficacy .

- Another investigation focused on the anticancer properties of thiazole-containing compounds, demonstrating their ability to induce cell death in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Substituent Modifications on the Quinoline Ring

- Compound 31 (): Replaces the 3-methoxyphenyl group with a 1,3-thiazol-2-yl group directly on the quinoline core. This alteration reduces steric bulk but may diminish π-π stacking interactions compared to aromatic phenyl substituents. Its synthesis yield (15%) reflects challenges in coupling reactions .

- N-(2-Chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Y203-8013) (): Features a 4-ethylphenyl group at the 2-position and a 2-chlorophenyl carboxamide. The ethyl group increases lipophilicity (logP = 6.7), while the chlorine atom may enhance halogen bonding. Its polar surface area (30.7 Ų) is comparable to the target compound, suggesting similar permeability .

Heterocyclic Amide Modifications

- N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (): Substitutes the thiazole with a thiadiazole ring, introducing an additional nitrogen atom. This increases hydrogen bond acceptor count (5 vs. 3 in the target compound) and topological polar surface area (96 Ų vs.

- 2-(3,4-Dimethoxyphenyl)-N-(5-nitropyridin-2-yl)quinoline-4-carboxamide (): Replaces the thiazole with a nitro-pyridine group. The nitro group’s electron-withdrawing effects may alter electronic distribution, affecting binding affinity. The dimethoxy substituents enhance solubility but may reduce metabolic stability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on molecular formula C₂₀H₁₅N₃O₂S.

†Predicted using analogous structures.

‡Approximated from molecular descriptors in .

- Lipophilicity : The target compound’s methoxy group likely lowers logP compared to Y203-8013’s ethyl and chloro substituents, balancing solubility and membrane penetration.

- Hydrogen Bonding : Thiadiazole derivatives () exhibit higher hydrogen bond acceptor counts, which may improve target binding but reduce bioavailability .

Pharmacological Implications

- GLUT1 Inhibition: Compound 31 () demonstrates selective GLUT1 inhibition, suggesting the quinoline-4-carboxamide scaffold’s relevance in targeting metabolic pathways. The 2,4-dimethyl-thiazole in Compound 32 may enhance selectivity over off-target transporters .

Biological Activity

The compound 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a member of the quinoline and thiazole family, known for their significant biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a quinoline core linked to a thiazole moiety and a methoxyphenyl group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds containing quinoline and thiazole rings exhibit promising anticancer properties. The specific compound has been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : In vitro studies have demonstrated that this compound can induce cell cycle arrest in the S phase of human colon cancer cells (HCT-116), leading to DNA damage and apoptosis .

- Autophagy Inhibition : It has been observed that the compound accumulates in lysosomes, triggering autophagy inhibition which contributes to cell death in hepatocellular carcinoma cells (Hep-G2) .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl and thiazole rings significantly affects the cytotoxic activity. For example, electron-donating groups enhance activity against various cancer cell lines .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- Inhibition of Key Enzymes : It has been noted to inhibit enzymes such as topoisomerase and telomerase, which are crucial for cancer cell proliferation .

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Condensation of quinoline-4-carboxylic acid derivatives with 3-methoxyphenyl substituents using coupling agents like PyBOP or HATU in polar aprotic solvents (e.g., DMF) .

- Step 2 : Amidation with 2-aminothiazole under reflux conditions, monitored via TLC/HPLC for intermediate purity .

- Optimization : Temperature control (60–80°C), solvent choice (DMF for solubility vs. ethanol for cost), and catalyst screening (e.g., N-methylmorpholine for pH adjustment) improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodology :

- 1H/13C NMR : Assign peaks for the quinoline core (δ 8.2–8.9 ppm for aromatic protons), methoxyphenyl (δ 3.8 ppm for OCH3), and thiazole NH (δ 10–12 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 388) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and NH/OH groups (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence biological activity compared to other aryl groups (e.g., 4-fluorophenyl or pyridinyl)?

- Methodology :

- Comparative SAR Studies : Test analogs in cytotoxicity assays (e.g., MTT against cancer cell lines) to evaluate substituent effects. The 3-methoxy group may enhance membrane permeability via lipophilic interactions, while electron-withdrawing groups (e.g., F) alter target binding .

- Molecular Docking : Simulate interactions with kinases (e.g., EGFR) to compare binding affinities; methoxy groups may form hydrogen bonds with active-site residues .

Q. What experimental strategies resolve contradictions in reported pro-apoptotic vs. anti-proliferative effects of quinoline-thiazole hybrids?

- Methodology :

- Dose-Response Curves : Use multiple cell lines (e.g., HeLa, MCF-7) to clarify context-dependent mechanisms .

- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) vs. cell cycle arrest (propidium iodide) to distinguish modes of action .

- Kinase Profiling : Screen against a panel of kinases to identify off-target effects that may explain divergent results .

Q. How can molecular docking guide the optimization of this compound for selective kinase inhibition?

- Methodology :

- Target Selection : Prioritize kinases (e.g., BRAF, CDK2) with structural homology to quinoline-binding pockets .

- Docking Workflow : Use AutoDock Vina to model ligand-receptor interactions; focus on hydrogen bonding with thiazole NH and π-π stacking with quinoline .

- Validation : Compare docking scores with in vitro IC50 values to refine computational models .

Q. What in vitro and in vivo models are most suitable for evaluating its pharmacokinetics and toxicity?

- Methodology :

- In Vitro : Microsomal stability assays (liver microsomes), Caco-2 permeability tests, and hERG channel inhibition screening .

- In Vivo : Rodent models for bioavailability studies (IV vs. oral dosing) and histopathological assessment of organ toxicity .

Q. How do structural modifications (e.g., replacing thiazole with oxazole) impact metabolic stability?

- Methodology :

- Synthetic Analogs : Prepare oxazole derivatives via analogous coupling reactions .

- Metabolic Profiling : Incubate with liver microsomes + NADPH; analyze metabolites via LC-MS. Thiazole’s sulfur atom may reduce oxidative metabolism compared to oxazole .

Data Contradiction and Analysis

Q. Why do some studies report high cytotoxicity (IC50 < 1 µM) while others show minimal activity in the same cell lines?

- Resolution Strategies :

- Purity Verification : Confirm compound integrity via HPLC (>95% purity); impurities (e.g., unreacted starting materials) may skew results .

- Assay Conditions : Standardize incubation time (48–72 hrs), serum concentration, and cell density .

- Batch Variability : Replicate experiments with independently synthesized batches .

Q. How can researchers address discrepancies in reported solubility and formulation stability?

- Methodology :

- Solubility Screening : Use DMSO for stock solutions, but test aqueous solubility with co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80) .

- Accelerated Stability Studies : Store formulations at 4°C, 25°C, and 40°C; monitor degradation via HPLC over 1–4 weeks .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.